Sartorypyrone A
Overview
Description
Scientific Research Applications
Sartorypyrone A has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Sartorypyrone A is a meroditerpene metabolite produced by the fungal species Neosartorya . It primarily targets cancer cell lines such as MCF-7 breast, NCI-H460 lung, and A375-C5 melanoma . It also exhibits activity against Gram-negative species like E. coli, P. aeruginosa, and Gram-positive S. aureus resistant strains .
Mode of Action
It is known to inhibit the growth of targeted cells . It also inhibits biofilm formation by S. aureus and B. subtilis , which suggests that it interferes with the bacterial communication system known as quorum sensing.
Biochemical Pathways
This compound is produced by a previously unidentified cluster of genes responsible for producing sartorypyrones . These genes, known as a biosynthetic gene cluster (BGC), are expressed in Aspergillus fumigatus . The BGC produces sartorypyrones, and the gene cluster responsible for these compounds is named the “spy BGC” (spy standing for sartorypyrones) .
Pharmacokinetics
It is soluble in ethanol, methanol, dmf, or dmso , which suggests that it may have good bioavailability
Result of Action
The result of this compound’s action is the inhibition of growth in targeted cells . It also reduces the mass of S. aureus and B. subtilis biofilms , indicating its potential as an anti-biofilm agent.
Preparation Methods
Chemical Reactions Analysis
Sartorypyrone A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Sartorypyrone A can be compared with other similar compounds, such as Sartorypyrone D and Aszonapyrone A and B . Unlike these polycyclic meroterpenoids, this compound has a terminal pyrone and cyclohexane separated by a nine-carbon chain
Similar Compounds
- Sartorypyrone D
- Aszonapyrone A
- Aszonapyrone B
Properties
IUPAC Name |
[(1S,3R)-3-[(3E,7E)-9-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3,7-dimethylnona-3,7-dienyl]-2,2-dimethyl-4-methylidenecyclohexyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O5/c1-18(11-14-23-25(30)17-21(4)32-27(23)31)9-8-10-19(2)12-15-24-20(3)13-16-26(28(24,6)7)33-22(5)29/h10-11,17,24,26,30H,3,8-9,12-16H2,1-2,4-7H3/b18-11+,19-10+/t24-,26+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDURTFXVMLMCFA-GISJPLNESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)CC=C(C)CCC=C(C)CCC2C(=C)CCC(C2(C)C)OC(=O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C/C=C(\C)/CC/C=C(\C)/CC[C@@H]2C(=C)CC[C@@H](C2(C)C)OC(=O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Sartorypyrone A?
A: this compound is a secondary metabolite primarily isolated from various Neosartorya fungal species. This includes Neosartorya fischeri, originally found in soil in Hualien, Taiwan [], and marine-derived fungi like Neosartorya paulistensis [].
Q2: What are the notable biological activities of this compound?
A: this compound exhibits promising antimicrobial activity, particularly against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) [, ]. Additionally, it demonstrates anticancer properties [].
Q3: Has the structure of this compound been fully elucidated?
A: Yes, the chemical structure of this compound has been determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) []. Furthermore, Ozone-induced dissociation mass spectrometry (OzID-MS) has been employed to confirm the double-bond positions within its structure [].
Q4: Has the biosynthetic pathway of this compound been identified?
A: Research suggests that this compound biosynthesis is governed by a specific biosynthetic gene cluster (BGC) termed the spy BGC. This cluster has been successfully expressed in a heterologous host, Aspergillus nidulans, enabling the identification of 12 products, including seven novel compounds related to the sartorypyrone family [].
Q5: What is known about the mechanism of action of this compound?
A: Although specific mechanistic details remain to be fully elucidated, studies suggest that this compound may act as an NADH-fumarate reductase inhibitor []. Further research is needed to fully understand its interactions with biological targets and the downstream effects.
Q6: Are there any known structural analogs of this compound with similar activity?
A: Yes, several compounds structurally related to this compound have been isolated from Neosartorya species. These include Sartorypyrone B, C, D and E [, , ]. The variations in their structures and corresponding bioactivities could be valuable for exploring structure-activity relationships.
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